Aluminum acetate

Descripción general

Descripción

Synthesis Analysis

Aluminum acetate can be synthesized through several methods, each tailored for specific applications or materials. One approach involves the decomposition of aluminum acetate under temperatures between 650°C and 850°C to produce amorphous precursors and gamma-alumina. This process facilitates the formation of alpha alumina at reduced temperatures around 900°C, offering an efficient route to synthesize alumina powders using aluminum acetate (Cartaxo et al., 2014). Another method includes the synthesis of α-Al2O3 from aluminum cans via dissolution in glacial acetic acid to produce aluminum acetate, demonstrating a low-temperature route to nanophase alumina powders (López-Juárez et al., 2018).

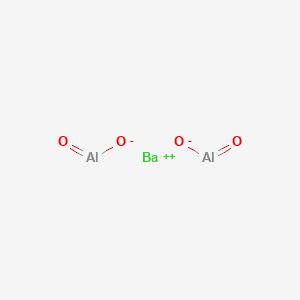

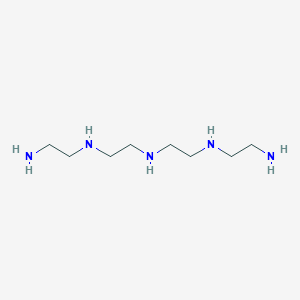

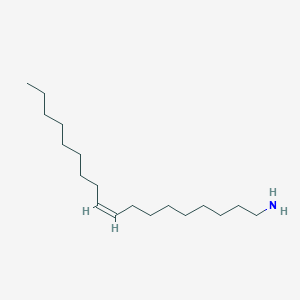

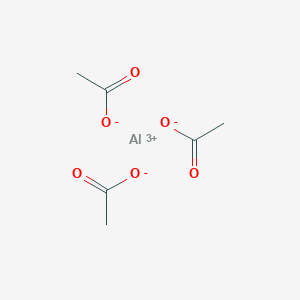

Molecular Structure Analysis

The molecular structure of aluminum acetate plays a critical role in its reactivity and stability. Studies on aluminum acetals, derived from aluminum acetate, show their utility in organic synthesis due to their thermally unstable tetrahedral intermediates, which facilitate various chemical transformations (Boussonnière et al., 2013).

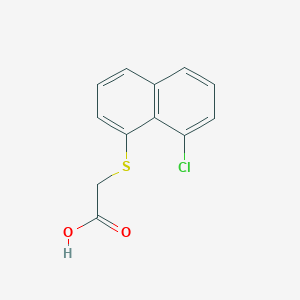

Chemical Reactions and Properties

Aluminum acetate engages in a range of chemical reactions, including catalyzing the synthesis of poly(ethylene terephthalate) (PET), where it has shown higher activity and lower toxicity compared to other catalysts, such as antimony acetate (Wang Li, 2010). Its role in the synthesis of cyclohexyl acetate and n-propyl acetate through esterification further underscores its versatility as a catalyst (Zhao Jin-xing, 2005); (Cai Shu-lan, 2008).

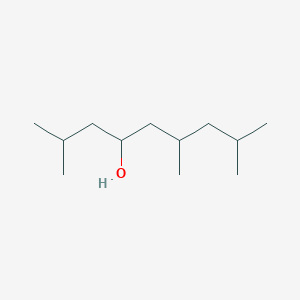

Physical Properties Analysis

The physical properties of aluminum acetate, such as its amorphous nature and phase transitions upon thermal treatments, are crucial for its application in material synthesis. For instance, the synthesis of alumina from aluminum acetate demonstrates how its physical properties can be tailored through specific synthesis routes to produce materials with desirable characteristics, like large mesopores and high thermal stability (Jiao et al., 2013).

Chemical Properties Analysis

The chemical properties of aluminum acetate, such as its ability to form complexes and engage in various chemical reactions, are fundamental to its application in synthesis processes. The synthesis of aluminum nanoparticles through the reduction of aluminum acetylacetonate highlights the reactivity of aluminum acetate-derived compounds (Ghanta & Muralidharan, 2013). Furthermore, the ability to create aluminum carboxylate salts and their transformation into aluminas upon calcination showcases the compound's utility in producing materials with specific properties (Narayanan & Laine, 2000).

Aplicaciones Científicas De Investigación

Ceramic Membrane Synthesis

- Scientific Field : Material Science

- Application Summary : Aluminum Acetate is used as a raw material in the synthesis of ceramic membranes, which are used for the separation of oil/water emulsions .

- Methods of Application : The ceramic membranes are manufactured using the uniaxial dry compaction method, from the thermal decomposition of aluminum acetate . The efficiency of the emulsion oil/water separation is evaluated based on the raw material used .

- Results : The membranes prepared are effective in removing the oil from the oily waste water. The treatment of oil-water emulsions by microfiltration facilitates a significant reduction in the concentration of permeate oil .

Gelation Kinetics of Polyacrylamide-based Gels

- Scientific Field : Chemical Engineering

- Application Summary : The size of Aluminum Acetate particles impacts the gelation kinetics of polyacrylamide-based gels .

Measurement of Aluminum in Effluent

- Scientific Field : Environmental Science

- Application Summary : Aluminum Acetate is used in the mordanting process in natural dyeing, and its effluent is measured for Aluminum and Chemical Oxygen Demand .

Synthesis of Alumina

- Scientific Field : Material Science

- Application Summary : Aluminum Acetate is used in the synthesis of alumina, a material used in a wide range of applications, including refractories, structural materials, sensors, catalysts, etc .

Low Oxidation State Aluminium Chemistry

- Scientific Field : Chemistry

- Application Summary : Aluminum Acetate is used in the synthesis and isolation of novel low oxidation state aluminium (Al) compounds . These compounds have been utilized in a wide range of processes including the activation of strong chemicals bonds, as ligands to transition metals and in the formation of heterobimetallic M–M compounds .

Topical Astringent

- Scientific Field : Medicine

- Application Summary : Aluminum Acetate is a salt that’s used as a topical astringent . When applied to the skin, it helps to shrink the body tissues, which can have a protective effect on irritated and inflamed skin .

- Methods of Application : It’s sold as a powder to mix with water or as a topical gel .

Dyeing Process

- Scientific Field : Textile Industry

- Application Summary : Aluminum Acetate is used in the mordanting process in natural dyeing . The effluent from this process is measured for Aluminum and Chemical Oxygen Demand .

Synthesis of Novel Low Oxidation State Aluminium Compounds

- Scientific Field : Chemistry

- Application Summary : Aluminum Acetate is used in the synthesis and isolation of novel low oxidation state aluminium (Al) compounds . These compounds have been utilized in a wide range of processes including the activation of strong chemicals bonds, as ligands to transition metals and in the formation of heterobimetallic M–M compounds .

Safety And Hazards

Propiedades

IUPAC Name |

aluminum;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOATMADISNSBV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890496 | |

| Record name | Acetic acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neutral form: White solid, soluble in water; [Hawley] | |

| Record name | Aluminum acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |

| Record name | Aluminum acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Aluminum Acetate | |

CAS RN |

139-12-8 | |

| Record name | Aluminum acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80EHD8I43D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

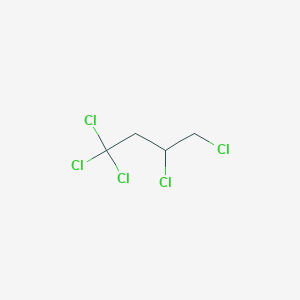

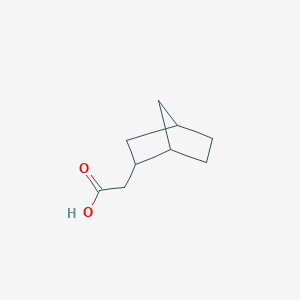

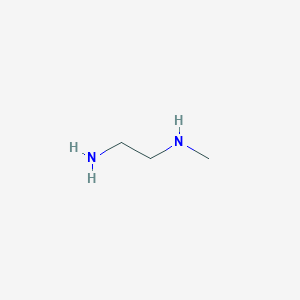

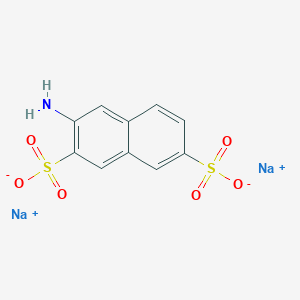

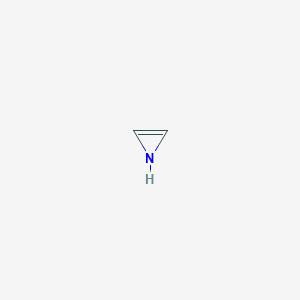

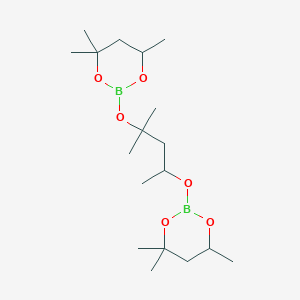

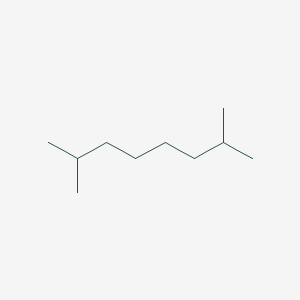

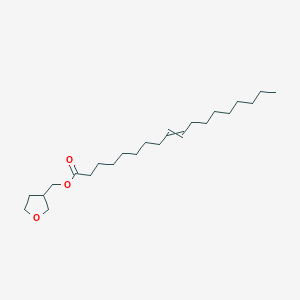

Synthesis routes and methods I

Procedure details

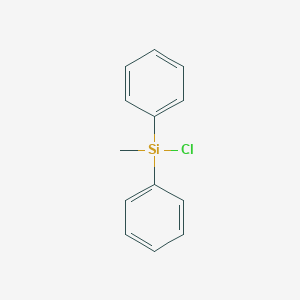

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.